Cas no 871254-61-4 (2,4-Dichloropyrimidine-5-carbaldehyde)

2,4-Dichloropyrimidine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2,4-Dichloropyrimidine-5-carbaldehyde
- 2,4-Dichloro-5-pyrimidinecarboxaldehyde
- 2,4-DICHLORO-PYRIMIDINE-5-CARBALDEHYDE
- 2,4-Dichloropyrimidine-5-Carboxaldehyde
- 4-phenyl-5-(trifluoroMethyl)thiophene-2-carbaldehyde
- 5-Pyrimidinecarboxaldehyde, 2,4-dichloro-
- 2,4-dichloro-5-formylpyrimidine
- 5-Pyrimidinecarboxaldehyde,2,4-dichloro-
- PubChem22001
- MTIXQNKVUJSOQH-UHFFFAOYSA-N
- PB16366
- SY003013
- ST1140949
- AB00361
- 2,4-Dichloro-5-pyrimidinecarboxaldehyde (ACI)
- AKOS006282741
- DB-019919
- CS-D0296
- EN300-71645
- MFCD11112096
- 871254-61-4
- AS-42011
- SCHEMBL342595
- DTXSID60597108
-
- MDL: MFCD11112096
- インチ: 1S/C5H2Cl2N2O/c6-4-3(2-10)1-8-5(7)9-4/h1-2H
- InChIKey: MTIXQNKVUJSOQH-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(Cl)=NC(Cl)=NC=1
計算された属性
- せいみつぶんしりょう: 175.95400
- どういたいしつりょう: 175.954
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 42.8
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.6±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 294℃ at 760 mmHg
- フラッシュポイント: 131.6℃
- 屈折率: 1.616
- PSA: 42.85000
- LogP: 1.59590
2,4-Dichloropyrimidine-5-carbaldehyde セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:室温貯蔵
2,4-Dichloropyrimidine-5-carbaldehyde 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
2,4-Dichloropyrimidine-5-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0990556-10g |
2,4-dichloropyrimidine-5-carbaldehyde |
871254-61-4 | 95% | 10g |
$500 | 2024-08-02 | |
Enamine | EN300-71645-2.5g |
2,4-dichloropyrimidine-5-carbaldehyde |
871254-61-4 | 2.5g |
$266.0 | 2023-02-12 | ||
TRC | D436285-10000mg |
2,4-Dichloro-5-pyrimidinecarboxaldehyde |
871254-61-4 | 10g |
$1832.00 | 2023-05-18 | ||
Enamine | EN300-71645-0.05g |
2,4-dichloropyrimidine-5-carbaldehyde |
871254-61-4 | 0.05g |
$36.0 | 2023-02-12 | ||
Enamine | EN300-71645-0.25g |
2,4-dichloropyrimidine-5-carbaldehyde |
871254-61-4 | 0.25g |
$76.0 | 2023-02-12 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120213-1G |
2,4-dichloropyrimidine-5-carbaldehyde |
871254-61-4 | 97% | 1g |
¥ 237.00 | 2023-04-13 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120213-50G |
2,4-dichloropyrimidine-5-carbaldehyde |
871254-61-4 | 97% | 50g |
¥ 5,794.00 | 2023-04-13 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK557-50mg |
2,4-Dichloropyrimidine-5-carbaldehyde |
871254-61-4 | 98% | 50mg |
71.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK557-5g |
2,4-Dichloropyrimidine-5-carbaldehyde |
871254-61-4 | 98% | 5g |
2705.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SK557-1g |
2,4-Dichloropyrimidine-5-carbaldehyde |
871254-61-4 | 98% | 1g |
608.0CNY | 2021-08-04 |
2,4-Dichloropyrimidine-5-carbaldehyde 合成方法
ごうせいかいろ 1
1.2 -78 °C; 12 h, -42 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
ごうせいかいろ 2
1.2 -78 °C; 10 min, -78 °C
1.3 Reagents: Sodium bisulfate Solvents: Water ; -78 °C
2,4-Dichloropyrimidine-5-carbaldehyde Raw materials
2,4-Dichloropyrimidine-5-carbaldehyde Preparation Products
2,4-Dichloropyrimidine-5-carbaldehyde 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Shachi Mittal Analyst, 2019,144, 2635-2642
2,4-Dichloropyrimidine-5-carbaldehydeに関する追加情報
Professional Introduction to 2,4-Dichloropyrimidine-5-carbaldehyde (CAS No. 871254-61-4)
2,4-Dichloropyrimidine-5-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 871254-61-4, is a significant intermediate in modern chemical synthesis, particularly in the pharmaceutical and agrochemical industries. This compound, characterized by its dichloropyrimidine core structure and aldehyde functional group, has garnered considerable attention due to its versatile reactivity and potential applications in drug discovery and material science.
The molecular structure of 2,4-Dichloropyrimidine-5-carbaldehyde consists of a pyrimidine ring substituted with two chlorine atoms at the 2- and 4-positions, and an aldehyde group at the 5-position. This unique configuration imparts distinct chemical properties that make it a valuable building block for synthesizing more complex molecules. The presence of both chloro and aldehyde substituents allows for diverse functionalization pathways, enabling chemists to tailor the compound for specific applications.
In recent years, 2,4-Dichloropyrimidine-5-carbaldehyde has been extensively studied for its role in the development of novel pharmaceuticals. Its structural features are particularly relevant in the synthesis of antiviral and anticancer agents. The pyrimidine scaffold is a common motif in many biologically active compounds, and modifications at the 2-, 4-, and 5-positions can significantly influence pharmacological activity. For instance, derivatives of this compound have shown promise in inhibiting certain enzymes involved in viral replication and tumor growth.
One of the most compelling aspects of 2,4-Dichloropyrimidine-5-carbaldehyde is its utility as a precursor in cross-coupling reactions. These reactions are fundamental in organic synthesis, allowing for the formation of carbon-carbon bonds that are essential for constructing complex molecular architectures. The aldehyde group at the 5-position can participate in condensation reactions with various nucleophiles, while the chloro substituents can be selectively displaced using palladium-catalyzed reactions. This dual reactivity makes it an indispensable tool for medicinal chemists seeking to develop new drug candidates.
Recent advancements in synthetic methodologies have further highlighted the importance of 2,4-Dichloropyrimidine-5-carbaldehyde. For example, transition-metal-catalyzed C-H activation techniques have enabled more efficient and selective functionalization of the pyrimidine ring. These methods have opened up new avenues for constructing heterocyclic compounds with tailored properties. Additionally, computational chemistry approaches have been employed to predict and optimize reaction pathways involving this intermediate, enhancing both efficiency and yield.
The agrochemical sector has also benefited from the use of 2,4-Dichloropyrimidine-5-carbaldehyde. Its derivatives have been explored as potential herbicides and fungicides due to their ability to interact with biological targets in plants. By modifying the substituents on the pyrimidine ring, researchers can fine-tune the activity of these compounds against specific pests or pathogens. This has led to the development of more effective and environmentally friendly agricultural solutions.
In conclusion, 2,4-Dichloropyrimidine-5-carbaldehyde (CAS No. 871254-61-4) represents a cornerstone in modern chemical synthesis. Its unique structural features and reactivity make it a versatile intermediate with broad applications across pharmaceuticals, agrochemicals, and materials science. As research continues to uncover new synthetic strategies and applications, this compound will undoubtedly remain a key player in advancing chemical innovation.
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